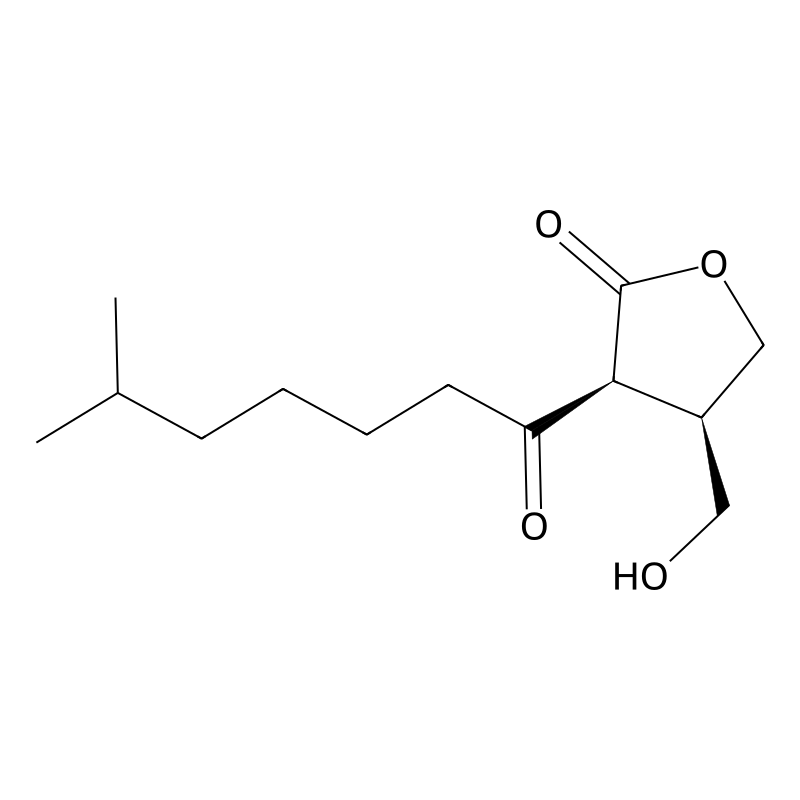

A-Factor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) is the archetypal gamma-butyrolactone (GBL) microbial hormone, essential for triggering morphological differentiation and secondary metabolite biosynthesis (e.g., streptomycin) in Streptomyces species [1]. Operating at nanomolar concentrations, it binds specifically to the ArpA repressor, initiating the AdpA transcriptional cascade. For industrial fermentation and biosynthetic research, highly pure A-factor is procured to precisely synchronize culture development, overcome silent gene clusters, and maximize antibiotic titers without the metabolic burden and irreproducibility of crude extracts [1].

Substituting A-factor with generic GBLs (like 1,4-butyrolactone) or other natural autoregulators (such as IM-2 or Virginiae butanolides) fails due to the extreme stereochemical stringency of the ArpA receptor[1]. The ArpA binding pocket specifically requires the 6-keto group and the exact acyl chain length of A-factor. For instance, the IM-2 autoregulator cannot derepress ArpA even at concentrations up to 500 µM, whereas A-factor operates effectively at 1 nM [1]. Furthermore, simple synthetic analogs like 1,4-butyrolactone require massive dosing to achieve even partial pathway activation, introducing solvent toxicity and off-target metabolic shifts that ruin batch-to-batch reproducibility in high-value fermentation[2].

References

- [1] Streptomyces Autoregulator Biosensors from Natural Product Cluster-Situated Regulators. bioRxiv. 2024.

- [2] Tan GY, Bai L, Zhong JJ. Exogenous 1,4-butyrolactone stimulates A-factor-like cascade and validamycin biosynthesis in Streptomyces hygroscopicus 5008. Biotechnol Bioeng. 2013;110(11):2984-2993.

Absolute Receptor Specificity vs. IM-2 and Other GBLs

A-factor is uniquely capable of derepressing the ArpA receptor to activate the adpA regulon. In comparative biosensor assays, the IM-2 autoregulator failed to derepress ArpA even at 500 µM, whereas A-factor binds and triggers the cascade at its natural effective concentration of 10^-9 M (1 nM) [1].

| Evidence Dimension | ArpA receptor derepression threshold |

| Target Compound Data | Effective at 1 nM (10^-9 M) |

| Comparator Or Baseline | IM-2 fails to derepress ArpA at 500 µM |

| Quantified Difference | >500,000-fold difference in effective receptor activation |

| Conditions | ArpA derepression assay / GBL biosensor system |

Buyers targeting the adpA cascade must procure exact A-factor, as structurally similar natural GBLs are completely inactive at the ArpA receptor.

Nanomolar Efficacy vs. Generic 1,4-Butyrolactone

While cheap synthetic 1,4-butyrolactone (1,4-BL) is sometimes used as a generic inducer, it requires millimolar concentrations to weakly stimulate secondary metabolism [2]. In contrast, pure A-factor restores streptomycin production and aerial mycelium formation in deficient S. griseus mutants at a minimum effective concentration of just 1 nM (10^-9 M) [1], ensuring complete pathway activation without the toxicity or osmotic stress associated with high-dose generic GBLs.

| Evidence Dimension | Minimum Effective Concentration (MEC) for phenotypic restoration |

| Target Compound Data | 1 nM (10^-9 M) for full phenotypic restoration |

| Comparator Or Baseline | Generic 1,4-BL requires millimolar dosing for partial effect |

| Quantified Difference | ~1,000,000-fold lower dosing requirement |

| Conditions | S. griseus mutant phenotypic restoration and fermentation |

Using exact A-factor minimizes additive volumes in bioreactors, preventing solvent-induced growth inhibition while guaranteeing maximum secondary metabolite yields.

Complete Activation of the strR Biosynthetic Gene Cluster

A-factor acts as a master switch, directly controlling the expression of strR, the pathway-specific transcriptional activator for streptomycin. In the absence of A-factor, strR transcription is fully repressed by ArpA. Addition of pure A-factor instantly dissociates ArpA, leading to a massive upregulation of the entire biosynthetic gene cluster, increasing antibiotic production up to 10-fold compared to uninduced baselines [1].

| Evidence Dimension | Antibiotic titer increase via transcriptional activation |

| Target Compound Data | Up to 10-fold increase in streptomycin production |

| Comparator Or Baseline | Uninduced baseline (0 or minimal production) |

| Quantified Difference | Complete ON/OFF transcriptional switch yielding 10x titer |

| Conditions | S. griseus fermentation monitoring strR mRNA and antibiotic titer |

For industrial strain improvement and yield optimization, pure A-factor provides a precise, reproducible trigger to maximize secondary metabolite output.

Activation of Cryptic Biosynthetic Gene Clusters (BGCs)

A-factor is the premier choice for researchers attempting to awaken silent or cryptic secondary metabolite pathways in Streptomyces species. Because it acts as a global regulator via the AdpA cascade, adding A-factor to fermentation media can induce the expression of novel antibiotics and bioactive compounds that remain unexpressed under standard laboratory conditions [1].

Industrial Fermentation Synchronization

In large-scale antibiotic production, asynchronous culture development leads to suboptimal yields. Spiking bioreactors with precise nanomolar concentrations of A-factor synchronizes morphological differentiation and the onset of secondary metabolism across the entire mycelial population, ensuring a sharper, higher-yielding production phase[2].

Biosensor Development and Receptor Assays

A-factor is an essential standard for developing whole-cell biosensors or performing in vitro binding assays targeting TetR-family repressors (like ArpA). Its use as a positive control allows researchers to map GBL cross-talk and engineer synthetic biology circuits with high dynamic range and strict ligand specificity[3].

References

- [1] Kato J, Funa N, Watanabe H, Ohnishi Y, Horinouchi S. Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. Proc Natl Acad Sci U S A. 2007;104(7):2378-2383.

- [2] Miyake K, Kuzuyama T, Horinouchi S, Beppu T. The A-factor-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation. J Bacteriol. 1990;172(6):3003-3008.

- [3] Streptomyces Autoregulator Biosensors from Natural Product Cluster-Situated Regulators. bioRxiv. 2024.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

A-facto

Dates

2: Hara O, Beppu T. Induction of streptomycin-inactivating enzyme by A-factor in Streptomyces griseus. J Antibiot (Tokyo). 1982 Sep;35(9):1208-15. PubMed PMID: 6292150.

3: Yao MD, Ohtsuka J, Nagata K, Miyazono K, Zhi Y, Ohnishi Y, Tanokura M. Complex structure of the DNA-binding domain of AdpA, the global transcription factor in Streptomyces griseus, and a target duplex DNA reveals the structural basis of its tolerant DNA sequence specificity. J Biol Chem. 2013 Oct 25;288(43):31019-29. doi: 10.1074/jbc.M113.473611. Epub 2013 Sep 9. PubMed PMID: 24019524; PubMed Central PMCID: PMC3829415.

4: Chi WJ, Jin XM, Jung SC, Oh EA, Hong SK. Characterization of Sgr3394 produced only by the A-factor-producin Streptomyces griseus IFO 13350, not by the A-factor deficient mutant. J Microbiol. 2011 Feb;49(1):155-60. doi: 10.1007/s12275-011-0330-z. Epub 2011 Mar 3. PubMed PMID: 21369994.

5: Tan GY, Bai L, Zhong JJ. Exogenous 1,4-butyrolactone stimulates A-factor-like cascade and validamycin biosynthesis in Streptomyces hygroscopicus 5008. Biotechnol Bioeng. 2013 Nov;110(11):2984-93. doi: 10.1002/bit.24965. Epub 2013 Aug 2. PubMed PMID: 23703669.

6: Hara O, Horinouchi S, Uozumi T, Beppu T. Genetic analysis of A-factor synthesis in Streptomyces coelicolor A3(2) and Streptomyces griseus. J Gen Microbiol. 1983 Sep;129(9):2939-44. PubMed PMID: 6415235.

7: Horinouchi S. A microbial hormone, A-factor, as a master switch for morphological differentiation and secondary metabolism in Streptomyces griseus. Front Biosci. 2002 Oct 1;7:d2045-57. Review. PubMed PMID: 12165483.

8: Miyake K, Horinouchi S, Yoshida M, Chiba N, Mori K, Nogawa N, Morikawa N, Beppu T. Detection and properties of A-factor-binding protein from Streptomyces griseus. J Bacteriol. 1989 Aug;171(8):4298-302. PubMed PMID: 2502536; PubMed Central PMCID: PMC210204.

9: Ando N, Matsumori N, Sakuda S, Beppu T, Horinouchi S. Involvement of afsA in A-factor biosynthesis as a key enzyme. J Antibiot (Tokyo). 1997 Oct;50(10):847-52. PubMed PMID: 9402990.

10: Morin JB, Adams KL, Sello JK. Replication of biosynthetic reactions enables efficient synthesis of A-factor, a γ-butyrolactone autoinducer from Streptomyces griseus. Org Biomol Chem. 2012 Feb 28;10(8):1517-20. doi: 10.1039/c2ob06653j. Epub 2012 Jan 16. PubMed PMID: 22246070.

11: Yao MD, Miyazono K, Ohtsuka J, Hirano S, Nagata K, Horinouchi S, Ohnishi Y, Tanokura M. Purification, crystallization and preliminary X-ray analysis of the DNA-binding domain of AdpA, the central transcription factor in the A-factor regulatory cascade in the filamentous bacterium Streptomyces griseus, in complex with a duplex DNA. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2012 Aug 1;68(Pt 8):946-9. doi: 10.1107/S1744309112026899. Epub 2012 Jul 31. PubMed PMID: 22869129; PubMed Central PMCID: PMC3412780.

12: Onaka H, Sugiyama M, Horinouchi S. A mutation at proline-115 in the A-factor receptor protein of Streptomyces griseus abolishes DNA-binding ability but not ligand-binding ability. J Bacteriol. 1997 Apr;179(8):2748-52. PubMed PMID: 9098075; PubMed Central PMCID: PMC179026.

13: Horinouchi S, Ohnishi Y, Kang DK. The A-factor regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus. J Ind Microbiol Biotechnol. 2001 Sep;27(3):177-82. Review. PubMed PMID: 11780789.

14: Ueda K, Umeyama T, Beppu T, Horinouchi S. The aerial mycelium-defective phenotype of Streptomyces griseus resulting from A-factor deficiency is suppressed by a Ser/Thr kinase of S. coelicolor A3(2). Gene. 1996 Feb 22;169(1):91-5. PubMed PMID: 8635757.

15: Gruzina VD, Gorbatiuk EV, Efremenkova OV, Filippova SN, El'-Registan GI, Dudnik IuV. [A new regulatory function of the A-factor--stimulation of the streptomyces spore germination]. Mikrobiologiia. 2003 Nov-Dec;72(6):770-4. Russian. PubMed PMID: 14768543.

16: Beppu T, Horinouchi S. Molecular mechanisms of the A-factor-dependent control of secondary metabolism in Streptomyces. Planta Med. 1991 Oct;57(7):S44-7. Review. PubMed PMID: 1956957.

17: Vasilenko TI, Tovarova II, Khokhlov AS. [Effect of the A-factor on the adenylate level in Streptomyces griseus]. Prikl Biokhim Mikrobiol. 1983 May-Jun;19(3):356-61. Russian. PubMed PMID: 6410372.

18: Birkó Z, Swiatek M, Szájli E, Medzihradszky KF, Vijgenboom E, Penyige A, Keseru J, van Wezel GP, Biró S. Lack of A-factor production induces the expression of nutrient scavenging and stress-related proteins in Streptomyces griseus. Mol Cell Proteomics. 2009 Oct;8(10):2396-403. doi: 10.1074/mcp.M900194-MCP200. Epub 2009 Jul 22. PubMed PMID: 19625340; PubMed Central PMCID: PMC2758764.

19: Recio E, Colinas A, Rumbero A, Aparicio JF, Martín JF. PI factor, a novel type quorum-sensing inducer elicits pimaricin production in Streptomyces natalensis. J Biol Chem. 2004 Oct 1;279(40):41586-93. Epub 2004 Jul 1. PubMed PMID: 15231842.

20: Birkó Z, Bialek S, Buzás K, Szájli E, Traag BA, Medzihradszky KF, Rigali S, Vijgenboom E, Penyige A, Kele Z, van Wezel GP, Biró S. The secreted signaling protein factor C triggers the A-factor response regulon in Streptomyces griseus: overlapping signaling routes. Mol Cell Proteomics. 2007 Jul;6(7):1248-56. Epub 2007 Mar 20. PubMed PMID: 17376769.

Explore Compound Types